![molecular formula C7H8O2 B14496599 2-Oxabicyclo[2.2.2]oct-5-en-3-one CAS No. 63838-51-7](/img/structure/B14496599.png)
2-Oxabicyclo[2.2.2]oct-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxabicyclo[222]oct-5-en-3-one is a bicyclic compound with an oxygen atom incorporated into its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]oct-5-en-3-one can be achieved through several methods. One common approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is notable for its efficiency and the incorporation of the 2-Oxabicyclo[2.2.2]octane core into various structures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of synthetic routes such as flow photochemistry has been explored for related compounds . This approach can significantly reduce reaction times and improve throughput, making it a viable option for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.2]oct-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new derivatives.
Substitution: Substitution reactions, particularly involving nucleophiles, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization , n-butyl lithium for ring-opening polymerization , and trifluoromethanesulfonic acid as a catalyst . The conditions for these reactions vary, but they often involve specific solvents and temperature controls to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening polymerization of 2-Oxabicyclo[2.2.2]octan-3-one can yield polyesters with alicyclic moieties .
Scientific Research Applications
2-Oxabicyclo[2.2.2]oct-5-en-3-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, allowing for the creation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound’s potential for large-scale production and versatility in chemical reactions make it useful in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.2]oct-5-en-3-one involves its incorporation into molecular structures, where it can influence the physicochemical properties of the resulting compounds. For example, replacing the phenyl ring in drugs with the 2-Oxabicyclo[2.2.2]octane core can enhance water solubility, metabolic stability, and reduce lipophilicity . This modification can lead to improved drug efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its short bridgehead carbon distance, making it a popular bioisostere.
Bicyclo[2.2.2]octane: Similar in structure but with different physicochemical properties.
Cubane: Another bioisostere with unique properties but less stable under certain conditions.
Uniqueness
2-Oxabicyclo[2.2.2]oct-5-en-3-one stands out due to its ability to improve the physicochemical properties of compounds it is incorporated into. Its unique structure allows for enhanced water solubility, metabolic stability, and reduced lipophilicity, making it a valuable tool in drug design and other applications .
Properties
CAS No. |
63838-51-7 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.2]oct-5-en-3-one |
InChI |
InChI=1S/C7H8O2/c8-7-5-1-3-6(9-7)4-2-5/h1,3,5-6H,2,4H2 |
InChI Key |
OBNPFXSOHOEJOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


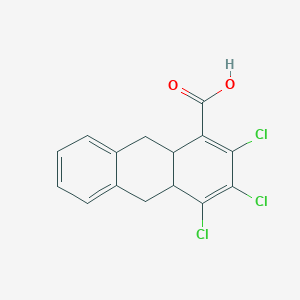

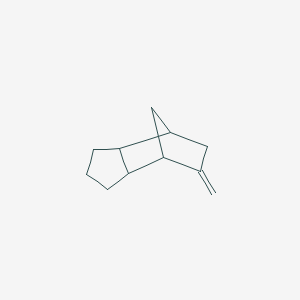
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
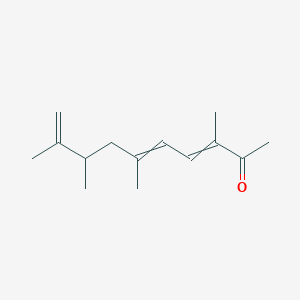
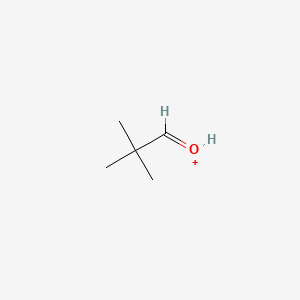
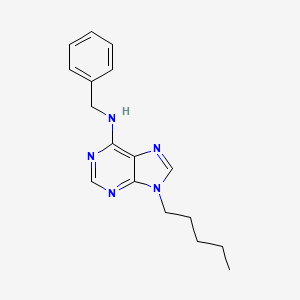

![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)

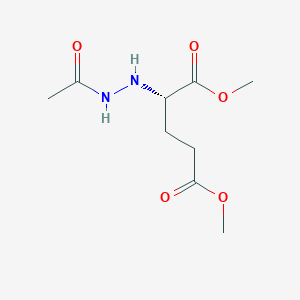


![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
